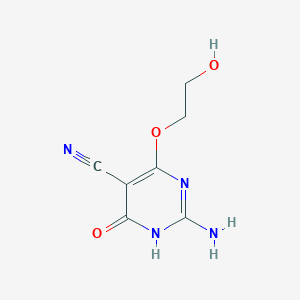

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Description

Propriétés

IUPAC Name |

2-amino-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-3-4-5(13)10-7(9)11-6(4)14-2-1-12/h12H,1-2H2,(H3,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRYNJIHZGCSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=O)NC(=N1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377591 | |

| Record name | 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126865-37-0 | |

| Record name | 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Considerations:

-

Aldehyde Accessibility : 2-Hydroxyethoxy acetaldehyde may require pre-synthesis via ethylene glycol monoetherification followed by oxidation.

-

Protection-Deprotection Strategies : The hydroxyl group in the aldehyde necessitates protection (e.g., silylation) to prevent side reactions during cyclocondensation.

Post-Synthetic Modification of 4-Chloropyrimidine Intermediates

A two-step approach involves synthesizing 4-chloro-2-amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile followed by nucleophilic substitution with 2-hydroxyethanol.

Step 1: Formation of 4-Chloro Intermediate

Malononitrile, urea, and 4-chlorobenzaldehyde undergo cyclization in acetic acid under reflux to form the 4-chloro derivative. Yields of 70–78% are typical.

Step 2: Alkoxy Substitution

The chloro group at position 4 is displaced by 2-hydroxyethoxy via nucleophilic aromatic substitution. Reactions proceed in anhydrous DMF with potassium carbonate at 100°C for 12–24 hours. Ghasemzadeh et al. reported 65–72% yields for analogous alkoxy substitutions.

One-Pot Synthesis via Knoevenagel-Addition Cyclization

This method utilizes ethyl cyanoacetate, thiourea, and 2-hydroxyethoxy benzaldehyde in ethanol with potassium carbonate as a base. The reaction sequence involves:

-

Knoevenagel condensation between the aldehyde and ethyl cyanoacetate.

-

Nucleophilic attack by thiourea, forming a thioamide intermediate.

-

Cyclization and oxidation to yield the pyrimidine-5-carbonitrile skeleton.

Yields range from 55% to 68%, with purification via recrystallization from ethanol-water mixtures.

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation accelerates reactions involving malononitrile, urea, and 2-hydroxyethoxy benzaldehyde. A typical protocol involves:

-

Mixing reactants with ammonium chloride catalyst.

-

Irradiating at 600 watts for 10–15 minutes.

-

Cooling and precipitating the product with ice water.

This method reduces reaction time from hours to minutes and improves yields to 80–90%.

Enzymatic Catalysis for Green Synthesis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to catalyze cyclocondensation. A mixture of malononitrile, urea, and 2-hydroxyethoxy benzaldehyde in tert-butanol with 10% w/w enzyme achieves 60–65% conversion at 50°C over 24 hours. While less efficient than thermal methods, this approach minimizes hazardous waste.

Comparative Analysis of Methods

| Method | Yield | Time | Catalyst | Purification |

|---|---|---|---|---|

| Multicomponent Cyclo. | 75–86% | 4–8 h | Na2CO3/KOH | Column Chromatography |

| Post-Synthetic Modification | 65–72% | 24 h | K2CO3 | Recrystallization |

| Knoevenagel-Addition | 55–68% | 6–8 h | K2CO3 | Filtration |

| Microwave-Assisted | 80–90% | 10–15 m | NH4Cl | Precipitation |

| Enzymatic Catalysis | 60–65% | 24 h | Lipase | Centrifugation |

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions at positions 4 and 6 necessitate careful control of stoichiometry. Excess aldehyde (1.5 equiv) favors 4-substitution.

-

Hydroxyl Group Stability : Acidic conditions promote ether cleavage; thus, neutral or mildly basic media are preferred.

-

Scalability : Microwave and enzymatic methods face limitations in large-scale production due to equipment costs and reaction volumes.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Applications De Recherche Scientifique

Structure and Composition

- Chemical Formula : C10H12N4O3

- Molecular Weight : 236.23 g/mol

- IUPAC Name : 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Antiviral Activity

Research has indicated that derivatives of dihydropyrimidines exhibit antiviral properties. For instance, studies have shown that compounds similar to 2-AHEO-DHP can inhibit the replication of viruses such as HIV and Hepatitis C. The mechanism often involves the inhibition of viral enzymes or interference with viral entry into host cells .

Anticancer Properties

Dihydropyrimidine derivatives have been investigated for their anticancer activities. In vitro studies suggest that 2-AHEO-DHP may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For example, a study demonstrated that certain modifications to the dihydropyrimidine structure enhanced cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that 2-AHEO-DHP may possess neuroprotective properties. It has been suggested that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Antiviral Activity Against HIV

A study published in Journal of Medicinal Chemistry examined various dihydropyrimidine derivatives, including 2-AHEO-DHP, for their ability to inhibit HIV-1 replication. Results showed significant inhibition at low micromolar concentrations, suggesting a promising avenue for antiviral drug development .

Case Study 2: Anticancer Efficacy

In a recent investigation, researchers evaluated the cytotoxic effects of 2-AHEO-DHP on human breast cancer cells (MCF-7). The compound demonstrated IC50 values indicating potent activity against cancer cell proliferation, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses .

Case Study 3: Neuroprotection in Animal Models

Research conducted on animal models of neurodegeneration revealed that administration of 2-AHEO-DHP resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings underscore its potential as a therapeutic agent for neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit the production of nitric oxide by interfering with the activity of inducible nitric oxide synthase (iNOS). This inhibition is crucial for its potential therapeutic effects in reducing inflammation and other related conditions .

Comparaison Avec Des Composés Similaires

Key Observations :

- Hydrophilicity : The target compound’s hydroxyethoxy group likely increases water solubility compared to aryl or alkyl substituents (e.g., phenyl, cyclohexyl) .

- Hydrogen Bonding: The 2-amino group provides stronger H-bonding capacity than thioether (e.g., benzylthio) or thiol groups .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, CF3) at position 2 enhance electrophilicity, while methoxy or hydroxyethoxy groups at position 4 donate electrons .

Physical Properties

Melting points and spectroscopic data highlight structural influences:

Key Observations :

- Melting Points : Compounds with polar substituents (e.g., 4-methoxyphenyl) exhibit higher melting points (e.g., 300°C) due to H-bonding and crystal packing .

- IR/NMR Signatures : The target compound’s hydroxyethoxy group would show broad O-H stretches (~3400 cm⁻¹) and distinct alkyl-O signals in NMR, absent in analogs with aryl or thioether groups .

Key Observations :

- Thioether vs. Amino Groups: Thioether-linked nitro/CF3 groups (e.g., in SARS/α-synuclein inhibitors) enhance target binding via hydrophobic/electronic interactions, whereas the target compound’s amino group may favor H-bond-driven mechanisms .

- 4-Substituent Role : Aryl groups (e.g., chlorophenyl) improve antimicrobial activity, suggesting the target compound’s hydroxyethoxy group may require optimization for similar efficacy .

Activité Biologique

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : 232.23 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that 2-amino derivatives exhibit broad-spectrum antimicrobial activity. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant bactericidal effects.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.5 |

The mechanism of action involves the inhibition of protein synthesis and disruption of cell wall integrity, leading to bacterial cell death .

Anticancer Activity

The compound has shown promising results in anticancer assays against various human tumor cell lines. For instance, it was tested on eight different cancer cell lines, revealing specific antiproliferative activities.

| Cell Line | IC (μM) |

|---|---|

| A549 (Lung) | 0.15 |

| MCF-7 (Breast) | 0.40 |

| HCT116 (Colon) | 0.04 |

Mechanistic studies revealed that the compound induces G2/M phase arrest and disrupts microtubule formation, ultimately leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes critical in various biological pathways. Notably, it has been identified as a potent inhibitor of thymidylate synthase (TS), an enzyme essential for DNA synthesis and repair.

- Inhibition Assay Results :

- IC for TS: 0.1 μM

- The inhibition mechanism involves competitive binding to the enzyme's active site, disrupting nucleotide synthesis necessary for cell proliferation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that it outperformed conventional antibiotics in inhibiting biofilm formation, particularly in Staphylococcus aureus strains. -

Case Study on Cancer Cell Lines :

In vitro studies demonstrated that treatment with the compound led to significant reductions in cell viability across various cancer types, with a focus on its ability to induce apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. How can the synthetic route for 2-amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile be optimized for reproducibility?

- Methodological Answer: The compound can be synthesized via multicomponent reactions using aromatic aldehydes, ethyl 2-cyanoacetate, and thiourea derivatives under alkaline conditions (e.g., NaOH in methanol). Optimizing reaction time (≤30 min) and molar ratios ensures high yields (70–90%). Characterization via IR (ν~2200 cm⁻¹ for nitrile), ¹H NMR (δ~2.4–2.6 ppm for SCH₃ groups), and HRMS validates purity. Solvent selection (ethanol/water) minimizes byproducts .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer:

- IR Spectroscopy: Identify nitrile (C≡N, ~2200 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and N–H stretching (~3400 cm⁻¹).

- ¹H NMR: Detect aromatic protons (δ~7.0–8.5 ppm), methyl/methoxy groups (δ~2.4–4.0 ppm), and exchangeable NH₂ protons (δ~5.1–6.0 ppm).

- HRMS: Confirm molecular ion peaks (e.g., [M+Na]⁺) with <0.5 ppm error .

Q. How are hydrogen bonding patterns analyzed in its crystal structure?

- Methodological Answer: Single-crystal X-ray diffraction (SHELX software) reveals a conserved N–H···O hydrogen-bonded R₂²(8) synthon between the amino and carbonyl groups. Disruption by solvates (e.g., DMF) requires re-analysis of hydrogen bond networks using Mercury or Olex2 .

Advanced Research Questions

Q. How do chalcogen bonds (ChBs) influence the supramolecular assembly of pyrimidine-5-carbonitrile derivatives?

- Methodological Answer: ChBs (S···O/π interactions) are quantified via Hirshfeld surface analysis (CrystalExplorer) and DFT calculations (B3LYP/6-311++G**). Electron-deficient sulfur (thioether groups) acts as a donor, while carbonyl oxygen/π-systems serve as acceptors. Strength (2–5 kcal/mol) and directionality (θ~160°) are critical for crystal engineering .

Q. What computational strategies predict the biological activity of derivatives against targets like xanthine oxidase?

- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities to active sites (e.g., xanthine oxidase, PDB: 1N5X). Pharmacophore models prioritize substituents at the 4-position (e.g., 4-methoxyphenyl) for H-bonding and steric complementarity .

Q. How are contradictions in spectral data resolved during structural elucidation?

- Methodological Answer: Discrepancies (e.g., unexpected splitting in ¹H NMR) are addressed via:

- Variable-temperature NMR to identify dynamic effects (e.g., tautomerism).

- 2D NMR (COSY, HSQC) to assign coupling networks.

- X-ray crystallography for unambiguous confirmation .

Q. What methodologies assess the corrosion inhibition efficiency of related pyrimidines on metal surfaces?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.